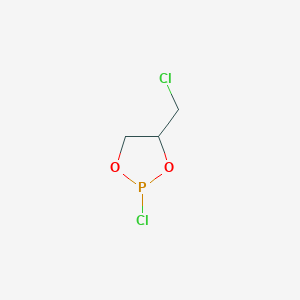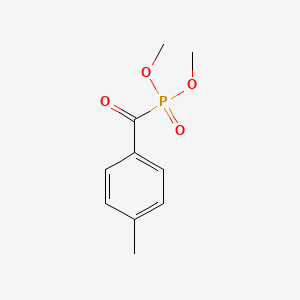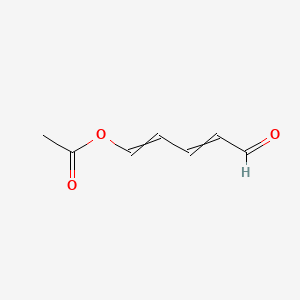
2,6-Di(naphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two naphthyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(naphthalen-2-yl)pyridine typically involves the condensation of 2-naphthaldehyde with pyridine derivatives. One common method is the Suzuki cross-coupling reaction, where 2,6-dibromopyridine is reacted with 2-naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2,6-Di(naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2,6-Di(naphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s photochromic properties are attributed to electron transfer processes that occur upon exposure to light, leading to reversible changes in its structure and color .
類似化合物との比較
2,6-Di(naphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(thiazol-2-yl)pyridine: This compound has thiazole groups instead of naphthyl groups and is used in similar applications, such as coordination chemistry and catalysis.
2,6-Di(pyrazin-2-yl)pyridine: This derivative contains pyrazine groups and is also studied for its coordination properties and potential biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound features imidazole groups and is known for its high-temperature spin crossover properties in coordination complexes.
The uniqueness of this compound lies in its bulky naphthyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in the design of photochromic materials and enzyme inhibitors .
特性
CAS番号 |
33777-90-1 |
|---|---|
分子式 |
C25H17N |
分子量 |
331.4 g/mol |
IUPAC名 |
2,6-dinaphthalen-2-ylpyridine |
InChI |
InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H |
InChIキー |
RKAYUIFQZXXASF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)


